molecular formula C14H13ClN2O B1336250 4-amino-N-(3-chloro-2-methylphenyl)benzamide CAS No. 897595-48-1

4-amino-N-(3-chloro-2-methylphenyl)benzamide

Cat. No. B1336250
M. Wt: 260.72 g/mol
InChI Key: WWKCGOLRLUUYQU-UHFFFAOYSA-N
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Description

“4-amino-N-(3-chloro-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is used in proteomics research .


Synthesis Analysis

A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The molecular structure of “4-amino-N-(3-chloro-2-methylphenyl)benzamide” has been investigated using FTIR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The bis amide compound was formed by the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in acetic acid .


Physical And Chemical Properties Analysis

“4-amino-N-(3-chloro-2-methylphenyl)benzamide” is a solid compound .

Scientific Research Applications

  • Analytical Techniques in Pharmaceutical Research :

    • Nonaqueous Capillary Electrophoresis : 4-amino-N-(3-chloro-2-methylphenyl)benzamide and related substances have been separated using nonaqueous capillary electrophoresis, indicating its application in quality control and analytical research of pharmaceuticals (Ye et al., 2012).
  • Potential in Anticonvulsant Therapy :

    • Anticonvulsant Activity : Derivatives of 4-amino-N-(3-chloro-2-methylphenyl)benzamide, like 4-amino-N-(2,6-diethylphenyl)benzamide, have shown promising results in anticonvulsant models, suggesting its relevance in developing new anticonvulsant drugs (Lambert et al., 1995).
  • Histone Deacetylase Inhibition in Cancer Research :

    • Histone Deacetylase Inhibitor : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, acts as a histone deacetylase inhibitor, which is significant in cancer research and treatment (Zhou et al., 2008).
  • Pest Control Research :

    • Insect Development Inhibition : Certain benzamide derivatives, like SIR-8514 and SIR-6874, have demonstrated effectiveness in inhibiting mosquito development, indicating potential application in pest control (Schaefer et al., 1978).
  • Electrochemical Studies in Antioxidant Research :

    • Electrochemical Oxidation : The study of electrochemical oxidation of amino-substituted benzamide derivatives, including those related to 4-amino-N-(3-chloro-2-methylphenyl)benzamide, contributes to understanding their antioxidant properties (Jovanović et al., 2020).
  • Gastroprokinetic Agent Research :

    • Gastroprokinetic Activity : 4-amino-N-(2-ethylphenyl)benzamide and similar compounds have been explored for their gastroprokinetic activity, which is relevant in gastrointestinal motility disorders (Kato et al., 1992).
  • Synthesis of Potential Antidepressants :

    • MAO Inhibitors : The synthesis of 4-chloro-N-(3-morpholinopropyl)benzamide, related to 4-amino-N-(3-chloro-2-methylphenyl)benzamide, has been investigated in the development of antidepressants, specifically as MAO inhibitors (Donskaya et al., 2004).

Safety And Hazards

The compound is classified as Eye Irritant 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The safety information includes the signal word “Warning” and the hazard statement “H319: Causes serious eye irritation”. The precautionary statements include "P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .

Future Directions

As “4-amino-N-(3-chloro-2-methylphenyl)benzamide” is used in proteomics research , future directions could include further exploration of its biochemical properties and potential applications in this field.

properties

IUPAC Name

4-amino-N-(3-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKCGOLRLUUYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3-chloro-2-methylphenyl)benzamide

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